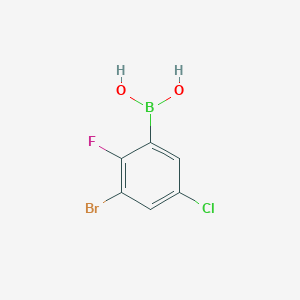
3-Bromo-5-chloro-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BBrClFO2 and its molecular weight is 253.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Thiophene Derivatives via Suzuki Cross-Coupling Reaction
Researchers have utilized palladium-catalyzed Suzuki cross-coupling reactions to synthesize various thiophene derivatives, employing arylboronic acids including 3-Bromo-5-chloro-2-fluorophenylboronic acid. These derivatives exhibited significant pharmacological activities, such as haemolytic, biofilm inhibition, and anti-thrombolytic properties, demonstrating the compound's utility in developing potentially medicinal applications (Ikram et al., 2015).
Versatile Synthesis of Fluoropyridines and Pyridones
Another study highlighted the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid through ortho-lithiation of 5-bromo-2-fluoropyridine, followed by its Suzuki reaction with aryl iodides. This methodology facilitated the synthesis of 3,5-disubstituted 2-fluoropyridines and subsequently converted them into 2-pyridones, showcasing the compound's versatility in synthesizing complex structures (Sutherland & Gallagher, 2003).
Halodeboronation of Aryl Boronic Acids
The scaleable synthesis of 2-bromo-3-fluorobenzonitrile via the bromodeboronation of aryl boronic acids was achieved using a NaOMe-catalyzed process. This study demonstrated the generality of halodeboronation transformations, offering a pathway for forming aryl bromides and chlorides from aryl boronic acids with good to excellent yields (Szumigala et al., 2004).
Antiproliferative Potential in Cancer Research
Research into simple phenylboronic acid derivatives, including this compound, has identified several compounds with high antiproliferative and proapoptotic activities. These compounds induced cell cycle arrest and caspase-3 activation in cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).
Fluorescence Quenching in Boronic Acid Derivatives
A study on the fluorescence quenching of boronic acid derivatives explored the quenching mechanism of these compounds, revealing insights into their photophysical properties. Such studies are crucial for understanding the applications of boronic acids in sensing and detection technologies (Geethanjali et al., 2015).
Mécanisme D'action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex .
Mode of Action
In SM cross-coupling reactions, the mode of action of CVD60861 involves two key steps: oxidative addition and transmetalation . The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond . Then, transmetalation occurs, where the nucleophilic organic group from the boronic acid is transferred from boron to palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds . These reactions are crucial for forming carbon-carbon bonds, a fundamental process in organic chemistry .
Result of Action
The result of CVD60861’s action in SM cross-coupling reactions is the formation of a new carbon-carbon bond . This process enables the synthesis of a wide range of organic compounds . The specific molecular and cellular effects of CVD60861 would depend on the nature of these compounds and their interactions with biological systems.
Action Environment
The action of CVD60861, like other boronic acids used in SM cross-coupling reactions, is influenced by various environmental factors. These reactions are known for their mild and functional group tolerant conditions . The stability and reactivity of the boronic acid reagent can be tailored for specific coupling conditions . .
Propriétés
IUPAC Name |
(3-bromo-5-chloro-2-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOPQYMXMOJAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)Br)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(p-Tolyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B2999440.png)
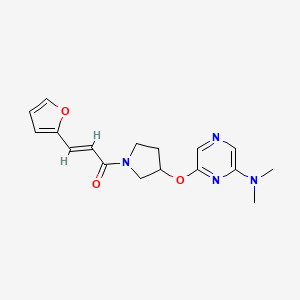
![2-({2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}(methyl)amino)ethan-1-ol](/img/structure/B2999442.png)

![N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2999444.png)
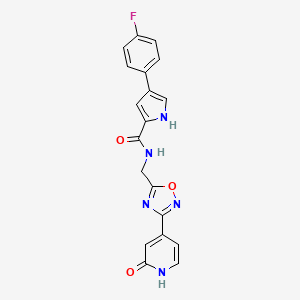
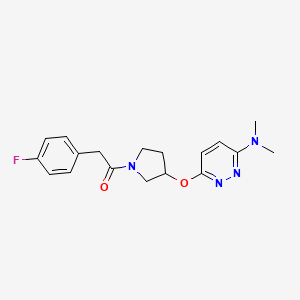

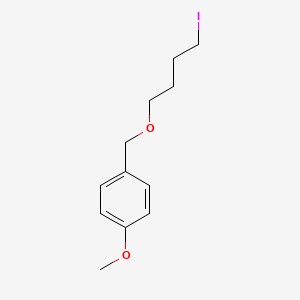

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)
![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
